molecular formula C17H18N2O3S2 B4611968 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4611968
M. Wt: 362.5 g/mol
InChI Key: FDXYVGSRBLSTFN-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Scientific Research Applications

1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it’s used. For example, many sulfonamide compounds act as inhibitors of certain enzymes, disrupting critical biological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for research on “1-acetyl-N-[3-(methylthio)phenyl]-5-indolinesulfonamide” would depend on its properties and effectiveness in various contexts. It could potentially be explored for uses in fields like medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazines with ketones under acidic conditions to form the indole core . The methylsulfanyl group is introduced via thiolation reactions using methylthiolating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its indole core is a common motif in many biologically active compounds, while the sulfonamide and methylsulfanyl groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

1-acetyl-N-(3-methylsulfanylphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-12(20)19-9-8-13-10-16(6-7-17(13)19)24(21,22)18-14-4-3-5-15(11-14)23-2/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYVGSRBLSTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 4
1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 5
1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
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1-acetyl-N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide

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